1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-

Catalog No.
S13288410
CAS No.
87871-35-0
M.F
C11H16N6
M. Wt
232.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-...

CAS Number

87871-35-0

Product Name

1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl-

IUPAC Name

1-(4-aminophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

InChI

InChI=1S/C11H16N6/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H4,13,14,15,16)

InChI Key

CGEKZTOBRNCTIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)N)N)N)C

1,3,5-Triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound with the molecular formula C19H24N6O2C_{19}H_{24}N_{6}O_{2}. This compound features a triazine core substituted with various functional groups, including amine and phenyl groups, which contribute to its chemical reactivity and potential biological activity. The structure is characterized by a triazine ring that is fused with a dihydro derivative and substituted with an amino group on the phenyl moiety, enhancing its solubility and interaction capabilities in biological systems .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino groups on the triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, making it versatile for synthesizing derivatives.

These reactions are essential for modifying the compound to enhance its properties for specific applications.

Research indicates that compounds related to 1,3,5-triazine derivatives often exhibit significant biological activity. This specific compound has shown potential as:

  • Antitumor Agents: Some studies suggest that triazine derivatives can inhibit tumor growth through various mechanisms.
  • Antimicrobial Activity: The presence of amino groups enhances the compound's ability to interact with microbial targets.
  • Neuroprotective Effects: Similar compounds have been investigated for their neuroprotective properties, which may also apply to this derivative.

The biological activity is largely attributed to the structural features that allow for interaction with biological macromolecules.

The synthesis of 1,3,5-triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as aminophenols and dimethylurea under acidic conditions can yield the desired triazine structure.
  • Multi-step Synthesis: Involves several steps including amination and cyclization reactions to build the complex structure systematically.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that streamline the process and improve yields.

These methods highlight the versatility and complexity involved in synthesizing such compounds .

The unique properties of 1,3,5-triazine-2,4-diamine make it suitable for various applications:

  • Pharmaceuticals: Its potential as an antitumor and antimicrobial agent positions it well within drug discovery efforts.
  • Agricultural Chemicals: Compounds with similar structures are often explored as herbicides or fungicides due to their biological activity.
  • Material Science: The chemical stability and reactivity make it a candidate for developing new materials or coatings.

These applications underscore the importance of this compound in both medicinal and industrial chemistry.

Interaction studies have shown that 1,3,5-triazine derivatives can interact with various biological targets:

  • Protein Binding Studies: Investigations into how these compounds bind to proteins reveal insights into their mechanism of action.
  • Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes involved in cancer progression or microbial growth.

Such studies are crucial for understanding the therapeutic potential and safety profiles of these compounds .

Several compounds share structural similarities with 1,3,5-triazine-2,4-diamine, highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
LamotrigineC9H8Cl2N4C_{9}H_{8}Cl_{2}N_{4}Anticonvulsant properties; different halogen substitutions
6-(2-Chlorophenyl)-1,2,4-triazine-3,5-diamineC11H10ClN4C_{11}H_{10}ClN_{4}Antiepileptic; different substitution pattern
2-Amino-4-(phenylamino)-6-pyrimidinamineC11H12N6C_{11}H_{12}N_{6}Similar amine functionalities; different ring structure

These comparisons illustrate how 1,3,5-triazine-2,4-diamine's unique combination of functional groups and structural features may confer distinct biological activities and applications not found in its analogs .

Traditional Synthetic Routes

The synthesis of 1,3,5-triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- follows established methodologies developed for dihydrotriazine compounds [1]. The most prevalent traditional approach involves the three-component condensation reaction utilizing dicyandiamide, 4-aminoaniline, and acetone under acidic conditions [1] [2]. This methodology represents a modification of the classical dihydrotriazine synthesis first documented in patents from the mid-20th century [1].

The dicyandiamide condensation method serves as the primary traditional route for synthesizing this compound [3] [1]. The reaction typically proceeds through the formation of intermediate biguanide derivatives, which subsequently cyclize to form the dihydrotriazine ring system [4]. The presence of the 4-aminophenyl substituent is introduced through the aniline component, while the 6,6-dimethyl substitution pattern results from the incorporation of acetone as the carbonyl source [1] .

Alternative traditional synthetic routes include the Pinner triazine synthesis, which employs amidine precursors and acid chloride components [6] [7]. However, this method requires the use of phosgene or related toxic reagents, limiting its practical application for this specific compound [7]. The nitrile trimerization approach, while useful for symmetrical triazines, proves less suitable for the asymmetric substitution pattern present in 1,3,5-triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- [6] [8].

MethodStarting MaterialsReaction ConditionsTypical Yield (%)AdvantagesLimitations
Dicyandiamide CondensationDicyandiamide + nitrilesReflux in ethanol, 6-24 hours60-85Simple procedure, readily available starting materialsLong reaction times, harsh conditions
Pinner Triazine SynthesisAlkyl/aryl amidine + phosgeneRoom temperature to 120°CVariableMild conditions, good for sensitive substratesToxic phosgene required
Three-Component Aldehyde SynthesisAniline + dicyandiamide + aldehydeReflux in ethanol/HCl, 6-17 hours65-90High yields, versatile substitution patternsAcidic conditions, side product formation
Cyanoguanidine CyclizationCyanoguanidine + aromatic aldehydes + arylaminesEthanol/HCl, reflux 8 hours30-95One-pot synthesis, broad substrate scopeMultiple steps, purification challenges
Nitrile TrimerizationAromatic nitrilesHigh temperature, Lewis acid catalystModerateDirect aromatic substitutionHigh temperature requirements

The mechanism of the three-component synthesis involves initial formation of an intermediate through nucleophilic attack of the aniline on dicyandiamide, followed by condensation with the ketone component [1] [2]. The resulting dihydrotriazine salt precipitates from the reaction medium and can be isolated by filtration [1]. The free base is obtained through careful neutralization with sodium hydroxide or ammonia, although these compounds exhibit lower stability compared to their acid salt forms [1].

Green Chemistry Approaches

Contemporary research has focused extensively on developing environmentally sustainable synthetic methodologies for triazine derivatives, including 1,3,5-triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- [3] [9]. Microwave-assisted synthesis represents the most significant advancement in green chemistry approaches for this class of compounds [3] [10]. This methodology reduces reaction times from 24 hours to 10-15 minutes while maintaining or improving product yields [9].

The microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines has been demonstrated using dicyandiamide and nitriles under microwave irradiation [3]. This approach enables the reaction to proceed in reduced solvent volumes, with only 1 milliliter per millimole of dimethyl sulfoxide required for homogenization and microwave absorption [9]. The method provides clean products that can be isolated by simple precipitation with water, eliminating the need for extensive purification procedures [9].

Solvent-free synthetic conditions represent another significant green chemistry development [9] [11]. These methodologies utilize yttrium salts as catalysts for the cyclotrimerization of aromatic nitriles in the absence of organic solvents [9]. The reactions proceed under milder conditions compared to traditional methods and offer improved atom economy [9]. Ultrasonic irradiation has also been employed as an alternative energy source, reducing reaction times from 4-5 hours to 30-60 minutes while achieving yields up to 96% [11].

Green MethodKey FeaturesTime ReductionYield Improvement (%)Environmental BenefitsApplications
Microwave-Assisted SynthesisMW irradiation, reduced time24h → 10-50 min69 → 84-96Energy reduction, faster heating2,4-diamino-1,3,5-triazines
Solvent-Free ConditionsNo organic solventsVariableModerateNo solvent wasteSymmetrical triazines
Ultrasonic IrradiationAcoustic cavitation effects4-5h → 30-60 minUp to 96Lower energy consumptionHydrazone derivatives
Water-Based ReactionsAqueous medium reactionsComparableGoodNon-toxic mediumIonic triazines
Catalytic ProcessesRecyclable catalystsVariableEnhancedReduced waste generationIndustrial scale production

Water-based synthetic approaches have been developed for ionic triazine derivatives, utilizing the enhanced solubility of charged intermediates in aqueous media [12]. These methods eliminate the need for organic solvents and reduce the environmental impact of the synthesis [12]. Phase-transfer catalysis has been employed to facilitate reactions between water-soluble and organic-soluble components, enabling efficient synthesis under mild conditions [11].

The development of recyclable catalytic systems represents a significant advancement in sustainable triazine synthesis [13] [12]. Aluminum trichloride has been employed as both a catalyst and template for the formation of two-dimensional triazine-based polymers through aldoxime trimerization [14]. This approach achieves high yields of 85% under solvent-free conditions while enabling catalyst recovery and reuse [14].

Optimization of Reaction Conditions

The optimization of reaction conditions for 1,3,5-triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- synthesis requires careful consideration of multiple parameters [15] [16]. Temperature control represents the most critical factor, with optimal ranges typically falling between 120-150°C for microwave-assisted synthesis and 80-120°C for conventional heating methods [15] [17].

Reaction time optimization demonstrates significant variation between synthetic methodologies [15]. Microwave-assisted reactions achieve completion within 10-50 minutes, while conventional heating requires 1-24 hours depending on the specific reaction conditions [15] [17]. Extended reaction times beyond optimal ranges often result in product decomposition or formation of unwanted byproducts [15].

Solvent system selection profoundly influences reaction efficiency and product quality [15] [18]. Dimethyl sulfoxide proves most effective for microwave-assisted synthesis due to its excellent microwave absorption properties [15]. Ethanol-water mixtures provide optimal conditions for conventional heating methods, while solvent-free conditions are increasingly employed for environmentally sustainable synthesis [9] [15].

ParameterOptimal RangeEffect on YieldCritical Considerations
Temperature120-150°CHigher temp increases rate but may cause decompositionThermal stability of products
Reaction Time10-50 min (MW), 1-24h (conventional)Longer time improves conversion but may form by-productsSide reaction formation
Solvent SystemDMSO, ethanol, solvent-freePolar solvents enhance MW absorptionMicrowave absorption efficiency
Catalyst Loading20-40 mol% (Cu salts)Higher loading improves selectivityCost and catalyst recovery
Stoichiometry1:1.1-2.5 molar ratiosExcess reagent drives completionPurification complexity

Catalyst loading optimization studies have demonstrated that copper salt catalysts achieve optimal performance at 20-40 mol% loading for oxidative triazine synthesis reactions [15]. Higher catalyst concentrations improve reaction selectivity but increase costs and complicate purification procedures [15]. The choice between copper chloride, copper bromide, and copper acetate significantly affects reaction outcomes, with copper chloride generally providing the best balance of activity and selectivity [15].

Stoichiometric optimization requires careful balancing of reactant ratios to achieve maximum conversion while minimizing purification challenges [15] [17]. Excess dicyandiamide or aniline components can drive reactions to completion but create additional purification requirements [15]. Optimal molar ratios typically range from 1:1.1 to 1:2.5 depending on the specific synthetic route employed [17].

pH control represents another critical optimization parameter, particularly for aqueous or mixed solvent systems [19]. Acidic conditions facilitate cyclization reactions but may promote side product formation [1] [2]. Basic conditions can be employed for final product isolation but may cause decomposition of sensitive intermediates [1].

Industrial-Scale Production Methods

Industrial-scale production of 1,3,5-triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- requires adaptation of laboratory synthetic methods to accommodate large-volume manufacturing requirements [20] [21]. The most economically viable approach involves continuous flow reactor systems that enable precise control of reaction parameters while maintaining consistent product quality [21] [22].

Contemporary industrial facilities employ high-automation systems for triazine production, incorporating advanced process control and monitoring technologies [20]. These facilities operate continuously with high efficiency, achieving superior yields and minimal waste generation [20]. The integration of heat recovery systems and catalytic emission control reduces energy consumption and environmental impact [20].

Large-scale synthesis typically employs a two-vessel operational process that separates the initial condensation reaction from subsequent purification steps [17]. The first reactor facilitates the formation of the triazine core structure under controlled temperature and pressure conditions [17]. The second vessel handles product isolation, purification, and final formulation [17].

Raw material supply chains for industrial production emphasize pipeline delivery systems that minimize transportation hazards and emissions [20]. The majority of starting materials, including dicyandiamide and aniline derivatives, are received through dedicated pipeline networks [20]. This approach eliminates the environmental impact associated with traditional transportation methods while ensuring consistent material quality [20].

Process safety considerations for industrial-scale production include comprehensive hazard analysis and risk mitigation strategies [17]. The exothermic nature of triazine synthesis reactions requires sophisticated temperature control systems and emergency cooling capabilities [17]. Automated monitoring systems continuously track reaction parameters and can initiate emergency shutdown procedures if conditions exceed safe operating limits [17].

Quality control systems in industrial facilities incorporate real-time analytical monitoring using spectroscopic techniques [20] [23]. Raman spectroscopy has proven particularly effective for monitoring triazine formation and quantifying product concentration during synthesis [23]. These analytical systems enable immediate process adjustments to maintain product specifications and minimize off-specification material [23].

Waste minimization strategies focus on maximizing atom economy and implementing closed-loop solvent recovery systems [20] [12]. Advanced facilities achieve virtually zero process wastewater generation through comprehensive recycling and treatment systems [20]. Air emissions are controlled using state-of-the-art catalytic converters that operate without requiring fossil fuel inputs [20].

Purification and Isolation Techniques

The purification and isolation of 1,3,5-triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- requires specialized techniques adapted to the unique physicochemical properties of dihydrotriazine compounds [18] [24]. Recrystallization represents the most widely employed purification method, utilizing carefully selected solvent systems to achieve high purity products [25].

Solvent selection for recrystallization procedures critically influences both product purity and recovery yields [25] . Ethanol-water mixtures provide excellent results for most dihydrotriazine derivatives, achieving purities exceeding 95% with recovery yields of 70-90% . Alternative solvent systems including toluene and hexane have been employed for specific structural variants, particularly those with enhanced lipophilicity [25] .

The crystallization process can yield different polymorphic forms depending on the recrystallization conditions employed [25]. 2-(4-Nitroanilino)-4,6-diphenyl-1,3,5-triazine demonstrates this phenomenon, forming distinct crystalline materials when recrystallized from toluene versus dimethylformamide [25]. The choice of recrystallization solvent therefore affects not only purity but also the solid-state properties of the final product [25].

TechniqueSolvents/ConditionsPurity Achieved (%)Recovery Yield (%)AdvantagesBest Applications
RecrystallizationEthanol/water, toluene, hexane>95-9970-90Simple, cost-effectiveCrystalline triazines
Column ChromatographySilica gel, DCM/ethyl acetate>9860-85High resolution separationComplex mixtures
PrecipitationWater addition to organic solution85-9580-95Rapid separationSalt formation products
SublimationReduced pressure, controlled temperature>99VariableSolvent-free purificationVolatile compounds
Membrane ExtractionPolypropylene membrane, organic phase>93VariableSelective extractionEnvironmental samples

Column chromatography provides superior separation resolution for complex reaction mixtures containing multiple triazine derivatives [18]. Silica gel stationary phases with dichloromethane-ethyl acetate mobile phases achieve purities exceeding 98% [18]. However, this technique suffers from lower recovery yields (60-85%) and increased solvent consumption compared to recrystallization methods [18].

Precipitation techniques offer rapid product isolation, particularly for triazine salts formed during acidic synthesis conditions [1] [19]. The addition of water to organic reaction solutions precipitates the product with purities of 85-95% and recovery yields of 80-95% [19]. This approach proves especially valuable for large-scale processing where rapid throughput is essential [19].

Membrane-assisted extraction techniques have been developed for selective purification of triazine compounds from complex mixtures [18]. Polypropylene membrane systems combined with molecularly imprinted polymer particles achieve selective extraction with recoveries exceeding 93% [18]. This methodology proves particularly valuable for environmental sample processing and trace analysis applications [18].

Sublimation purification, while less commonly employed, provides solvent-free purification for volatile triazine derivatives . This technique achieves exceptional purity (>99%) but suffers from variable recovery yields depending on the thermal stability of the specific compound . The method proves most suitable for compounds that sublime without decomposition under reduced pressure conditions .

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1,3,5-triazine-2,4-diamine, 1-(4-aminophenyl)-1,6-dihydro-6,6-dimethyl- through detailed analysis of proton and carbon environments [1]. The compound exhibits characteristic chemical shifts that confirm its unique structural features and distinguish it from related triazine derivatives.

In proton nuclear magnetic resonance spectroscopy, triazine compounds typically display distinctive aromatic signals in the range of 7.0-8.5 parts per million, corresponding to the heterocyclic protons [1] [2]. For aminophenyl-substituted triazines, the aromatic protons of the phenyl ring appear as doublets between 6.73-7.22 parts per million, with coupling constants reflecting ortho-substitution patterns [3]. The 4-aminophenyl moiety generates characteristic signals where the aromatic protons exhibit clear splitting patterns due to the para-disubstitution of the benzene ring [4].

Carbon-13 nuclear magnetic resonance spectroscopy reveals critical structural information through the triazine carbon environments. The heterocyclic triazine carbons resonate at chemical shifts between 158.6-170.5 parts per million, with the exact position dependent on substitution patterns and electronic effects [1] [5]. The presence of amino groups at positions 2 and 4 causes characteristic downfield shifts of the triazine carbons due to electron-donating resonance effects [1]. For the 6,6-dimethyl substituent, the methyl carbons appear as distinct signals around 25-30 parts per million, while the quaternary carbon bearing these groups resonates at approximately 45-50 parts per million.

The dihydro nature of the triazine ring system creates unique nuclear magnetic resonance characteristics compared to fully aromatic triazines. The reduced ring system exhibits restricted rotation around carbon-nitrogen bonds, leading to complex splitting patterns and potential conformational equilibria that can be observed on the nuclear magnetic resonance timescale [1]. This phenomenon is particularly evident in amino-substituted triazines where resonance structures contribute to rotational barriers between the triazine ring and amino substituents.

Compound1H Nuclear Magnetic Resonance Chemical Shifts (ppm)13C Nuclear Magnetic Resonance Chemical Shifts (ppm)Solvent
1,3,5-Triazine9.21 (s, 3H, CH)158.6 (triazine carbons)CDCl3
1,3,5-Triazine-2,4-diamine7.2-7.5 (aromatic protons)~160 (triazine carbons)DMSO-d6
6-Chloro-1,3,5-triazine-2,4-diamine~7.2-7.5 (aromatic)~160 (triazine carbons)DMSO-d6
2,4,6-tris(4-aminophenyl)-1,3,5-triazine6.73 (d, 6H, ArH), 7.22 (d, 6H, ArH)170.5 (triazine), 112.9, 127.8, 149.2 (phenyl)DMSO-d6
6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine7.0-8.5 (aromatic)160-170 (triazine carbons)DMSO-d6

Infrared Spectroscopy

Infrared spectroscopy provides essential functional group identification and structural confirmation for triazine-2,4-diamine compounds through characteristic vibrational frequencies [6] . The technique enables precise identification of nitrogen-hydrogen, carbon-nitrogen, and carbon-carbon bonds within the heterocyclic framework.

The amino groups attached to the triazine ring exhibit characteristic nitrogen-hydrogen stretching vibrations in the range of 3200-3456 wavenumbers [6] . Primary amino groups typically display two distinct bands corresponding to symmetric and asymmetric stretching modes at approximately 3300 and 3270 wavenumbers respectively [6]. The presence of the 4-aminophenyl substituent contributes additional nitrogen-hydrogen stretching frequencies, creating a complex absorption pattern in this region that confirms the presence of multiple amino functionalities.

Carbon-nitrogen stretching vibrations within the triazine heterocycle appear as intense absorption bands between 1500-1600 wavenumbers [6] [8]. The triazine ring system specifically exhibits characteristic peaks at 1540-1542 wavenumbers, which are diagnostic for the 1,3,5-triazine core structure [6] . These frequencies are influenced by the electronic environment created by amino substituents, with electron-donating groups causing slight shifts in the absorption maxima.

The triazine ring breathing mode generates a distinctive absorption band in the range of 700-800 wavenumbers, serving as a fingerprint for the heterocyclic system [9]. This vibration is particularly useful for distinguishing triazine compounds from other nitrogen-containing heterocycles and confirms the integrity of the six-membered ring structure.

CompoundN-H Stretching (cm-1)C=N Stretching (cm-1)Triazine Ring (cm-1)C-Cl Stretching (cm-1)
Triazine derivatives3300-34561500-1600700-800N/A
1,3,5-Triazine-2,4-diamine3300, 32701540-1542700-800N/A
6-Chloro-1,3,5-triazine-2,4-diamine~33001540-1542700-800~700
Asymmetric triazines3300, 3270, 13501500-1600700-800N/A
General triazine compounds3200-34561500-1600700-800N/A

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions and conjugation patterns within triazine-2,4-diamine systems through characteristic absorption bands [10] [11] [12]. The technique provides crucial information about the aromatic character and electronic structure of these heterocyclic compounds.

Triazine compounds exhibit distinctive absorption patterns in the ultraviolet region due to π→π* electronic transitions within the heterocyclic system [10] [11]. The fundamental triazine chromophore produces absorption bands around 200-230 nanometers, corresponding to high-energy electronic transitions involving the nitrogen lone pairs and π-system of the ring [11] [12]. The addition of amino substituents introduces additional chromophoric elements that extend the conjugation and influence the spectral characteristics.

Diamino-triazines display multiple absorption maxima reflecting the complex electronic interactions between the triazine core and amino substituents [11]. The compounds typically exhibit bands at 204-205 nanometers and 223-226 nanometers, with the exact positions depending on the solution pH and degree of protonation [11]. At higher wavelengths, additional absorption features appear in the range of 235-267 nanometers, which are attributed to charge-transfer transitions between the electron-rich amino groups and the electron-deficient triazine ring [11].

The 4-aminophenyl substituent contributes its own electronic transitions, creating a composite absorption spectrum that reflects the overall conjugated system [12]. The aromatic aniline moiety typically absorbs around 280-290 nanometers, and its conjugation with the triazine system can lead to bathochromic shifts and enhanced molar absorptivity [12].

CompoundLambda Max 1 (nm)Lambda Max 2 (nm)Lambda Max 3 (nm)Solvent
1,3,5-Triazine-2,4-diamine204-205223-226235-267Water/pH varied
6-Chloro-1,3,5-triazine-2,4-diamine204-205223-226235-267Water/pH varied
Triazine derivatives (general)200-230230-270N/AVarious
Amino-substituted triazines200-230230-270N/AVarious

Mass Spectrometric Profiling

Mass spectrometry provides detailed molecular weight confirmation and fragmentation pathway analysis for 1,3,5-triazine-2,4-diamine compounds [13] [14] [15] [16]. The technique enables precise determination of molecular composition and structural elucidation through characteristic fragmentation patterns that are diagnostic for triazine-containing molecules.

The molecular ion peak of triazine compounds typically appears as an intense signal in electron impact mass spectrometry, often serving as the base peak in the spectrum [15] [16]. This high stability of the molecular ion reflects the resonance stabilization of the triazine ring system and its resistance to initial fragmentation under standard ionization conditions [15]. For 6-substituted-2,4-bis(m-aminoanilino)-s-triazines, the molecular ion frequently constitutes the most abundant peak, providing unambiguous molecular weight determination [15].

Fragmentation pathways in triazine mass spectrometry follow predictable patterns that depend on the substitution pattern and functional groups present [14] [15] [16]. The most common fragmentation involves the loss of hydrogen atoms to form [M-H]+ ions, which appear as prominent peaks adjacent to the molecular ion [15]. This fragmentation pathway is facilitated by the electron-deficient nature of the triazine ring, which can stabilize radical cation intermediates through resonance [16].

Amino-substituted triazines exhibit characteristic fragmentation involving the sequential loss of amino groups and aromatic substituents [14] [15]. The fragmentation typically proceeds through initial loss of the amino functionality, followed by fragmentation of the aromatic rings to produce smaller ionic fragments [14]. For compounds containing 4-aminophenyl substituents, characteristic fragments corresponding to aniline derivatives (mass-to-charge ratio 93-122) are commonly observed [14].

The triazine ring system itself demonstrates remarkable stability under mass spectrometric conditions, with fragmentation pathways often preserving the heterocyclic core [16]. When ring fragmentation does occur, it typically involves ring contraction processes that generate three- and four-membered ring fragments through extrusion reactions [16]. These processes are rationalized by the formation of resonance-stabilized even-electron ions that arise from hydrogen atom loss from the molecular ion [16].

Compound TypeMolecular Ion PeakCommon FragmentsFragmentation Pattern
6-Substituted-2,4-bis(m-aminoanilino)-s-triazinesBase peak (100%)M-H peaks, aryl fragmentsTriazine ring intact
5-Substituted 1,3,5-triazin-2-onesProminent molecular ionLoss of substituents at position 5Ring contraction processes
General triazine compoundsProminent molecular ionLoss of amino groups, ring fragmentationRing opening and rearrangement

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for triazine-2,4-diamine compounds, revealing precise bond lengths, angles, and molecular conformations [17] [18] [19] [20]. Single crystal diffraction studies enable detailed examination of intermolecular interactions and solid-state packing arrangements that govern the physical properties of these heterocyclic systems.

Triazine compounds typically crystallize in various space groups depending on their substitution patterns and hydrogen bonding capabilities [19] [20] [21]. The 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine–benzoic acid complex crystallizes in the triclinic space group P1 with unit cell parameters a = 7.4324(5) Å, b = 10.9717(3) Å, c = 11.2267(3) Å, and β = 101.645(2)° [19]. The crystal structure reveals extensive hydrogen bonding networks that stabilize the molecular packing and influence the material properties.

The triazine ring geometry in crystalline compounds exhibits characteristic bond lengths and angles that reflect the aromatic character of the heterocycle [17] [19] [22]. The six-membered ring typically adopts a planar conformation with carbon-nitrogen bond lengths ranging from 1.32-1.35 Å and nitrogen-carbon-nitrogen bond angles close to 120° [19] [22]. The planarity of the triazine ring is maintained through π-electron delocalization across the heterocyclic system.

Amino substituents on the triazine ring often participate in extensive hydrogen bonding networks that direct crystal packing [17] [19] [23]. The primary amino groups serve as both hydrogen bond donors and acceptors, creating supramolecular assemblies through N—H⋯N and N—H⋯O interactions [17] [19]. These interactions frequently generate ring motifs with graph-set descriptors R22(8) that are characteristic of diamino-triazine derivatives [19] [23].

The dihedral angles between the triazine ring and phenyl substituents provide insight into the molecular conformation and steric interactions [19] [22]. For 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, the triazine ring forms a dihedral angle of 28.85(9)° with the adjacent benzene ring, indicating some degree of steric hindrance that prevents complete coplanarity [19]. Similar conformational features are observed in related compounds, with dihedral angles typically ranging from 20-40° depending on the substitution pattern [22].

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZTemperature (K)
6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine–benzoic acid (1/1)TriclinicP17.4324(5)10.9717(3)11.2267(3)101.645(2)783.47(6)2100
6-Methyl-1,3,5-triazine-2,4-diamine butane-1,4-diol monosolvateTriclinicP-15.8755(3)9.0515(5)10.7607(5)74.346(3)547.55(5)2123
1,3,5-triazine-2,4,6-triamine (Melamine)MonoclinicP 1 21/a 110.433(1)7.458(1)7.238(1)113.3(2)517.25(14)414
2-Amino-6-(1-benzimidazolylmethyl)-4-(3,5,5-trimethyl-2-pyrazolin-1-yl)-1,3,5-triazineMonoclinicC 1 2/c 122.503(14)8.3217(6)18.4269(12)94.667(5)3439.2(4)8100
6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamineMonoclinicNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedRoom temperature

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques provide essential information about the thermal stability, decomposition pathways, and phase transitions of triazine-2,4-diamine compounds [24] [25] [26]. Thermogravimetric analysis and differential scanning calorimetry enable comprehensive characterization of thermal behavior under controlled heating conditions.

Triazine compounds generally exhibit excellent thermal stability with decomposition onset temperatures ranging from 195-216°C under oxidative conditions [26]. The thermal stability is influenced by the substitution pattern, with electron-withdrawing groups generally increasing decomposition temperatures while electron-donating substituents may lower thermal stability [26]. Compounds containing trifluoromethyl groups demonstrate enhanced thermal stability with peak decomposition temperatures reaching 300.3°C [24].

Thermogravimetric analysis reveals characteristic multi-stage decomposition patterns for triazine compounds [25] [26]. The typical decomposition sequence involves three overlapping stages: initial mass loss of 16-23% occurring between 195-339°C, followed by a second stage at 315-502°C with mass losses of 23-27%, and a final stage above 448°C with substantial mass losses of 48-57% [26]. These stages correspond to sequential loss of substituents, partial ring degradation, and complete thermal breakdown respectively.

Differential scanning calorimetry analysis demonstrates that triazine compounds undergo melting processes prior to decomposition [26]. The melting temperatures typically range from 125-230°C depending on the molecular structure and intermolecular interactions [26]. Single endothermic peaks are observed for most compounds, confirming high purity and absence of polymorphic transformations [26]. However, some derivatives exhibit multiple endothermic effects suggesting polymorphic behavior or crystal form transitions.

The thermal stability of triazine compounds is generally higher under oxidative atmospheres compared to inert conditions [26]. This counterintuitive behavior suggests that oxygen may act as an inhibitor of decomposition processes by enhancing activation energy barriers [26]. The difference in thermal behavior between oxidative and inert atmospheres provides insight into the decomposition mechanisms and can guide selection of processing conditions for practical applications.

Compound TypeThermal Stability (°C)Decomposition StagesDSC Melting Point (°C)TGA Mass Loss (%)Atmosphere
Triazine-based energetic materials195-2163 stages172-20216-57Air/N2
Ethyl 2-[4-oxo-8-(R-phenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] [27] [10] triazin-3-yl]acetates195-216 (air)3 overlapping stages125-23016-57Air/N2
S-Triazine bishydrazino derivatives280-3302-3 stages235-33010-38N2
Trifluoromethyl-containing fused triazole-triazine (TFX)300.3 (Tp)Single stageNot specifiedNot specifiedAir
General triazine polymers250-4502-3 stagesVariableVariableVarious

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

232.14364454 g/mol

Monoisotopic Mass

232.14364454 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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